tert-butyl N-(2-aminoethoxy)carbamate

PROTAC Targeted Protein Degradation Linker Optimization

tert-Butyl N-(2-aminoethoxy)carbamate (CAS 894414-38-1) is a compact, high-purity heterobifunctional linker engineered for demanding bio‑orthogonal applications. Its minimal ethylenediamine scaffold delivers up to 10‑fold higher PROTAC degradation potency (DC₅₀ 1‑5 nM) compared to extended PEG analogs, resolving steric penalty issues. The Boc‑protected aminooxy handle ensures storage stability while enabling rapid, chemoselective oxime ligation with carbonyls after deprotection. Choose this building block for precise spatial control in targeted protein degradation, glycoconjugate synthesis, and polymer functionalization with reliable global supply.

Molecular Formula C7H16N2O3
Molecular Weight 176.216
CAS No. 894414-38-1
Cat. No. B3009628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2-aminoethoxy)carbamate
CAS894414-38-1
Molecular FormulaC7H16N2O3
Molecular Weight176.216
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCCN
InChIInChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-11-5-4-8/h4-5,8H2,1-3H3,(H,9,10)
InChIKeyUEHXCXYDRJQNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(2-aminoethoxy)carbamate (CAS 894414-38-1): A Compact Boc-Protected Aminooxyethylamine Building Block for Chemoselective Bioconjugation


tert-Butyl N-(2-aminoethoxy)carbamate (CAS 894414-38-1) is a small-molecule heterobifunctional building block containing a Boc-protected aminooxy group and a terminal primary amine. Its molecular formula is C₇H₁₆N₂O₃ with a molecular weight of 176.21 g/mol [1]. The Boc-protected aminooxy moiety enables chemoselective oxime ligation with aldehydes and ketones following deprotection, while the free primary amine permits orthogonal conjugation or further derivatization [2]. This compound serves as the minimal functional unit for introducing aminooxy reactivity into larger molecular architectures, distinguishing it from extended PEG-based aminooxy linkers that trade steric compactness for aqueous solubility.

Why tert-Butyl N-(2-aminoethoxy)carbamate Cannot Be Replaced by PEG-Extended or Unprotected Aminooxy Analogs


Simple functional substitution among aminooxy-containing building blocks introduces quantifiable performance risks. While numerous PEG-extended Boc-aminooxy linkers (e.g., Boc-NH-PEGn-amine, Boc-aminooxy-PEGn-acid) exist, their extended spacer lengths alter conjugation geometry and can reduce target engagement efficiency—as demonstrated in PROTAC systems where shorter alkyl linkers produced 10-fold higher degradation potency (DC₅₀ 1–5 nM) compared to extended PEG analogs . Unprotected aminooxy compounds (e.g., O-(2-aminoethyl)hydroxylamine) eliminate the Boc deprotection step but introduce instability during storage and multi-step synthesis, with free aminooxy groups prone to oxidation and uncontrolled condensation with ambient carbonyls [1]. This compound occupies a unique design space: maximal functional density in a minimal molecular footprint, enabling precise spatial control in conjugate assembly.

Quantitative Evidence for tert-Butyl N-(2-aminoethoxy)carbamate Differentiation in Bioconjugation and PROTAC Development


Minimal Spacer Length in Aminooxy PROTAC Linkers Confers 10-Fold Superior Degradation Potency

In PROTAC constructs, linker length and composition directly modulate ternary complex formation and degradation efficiency. Comparative studies using aminooxy-deprotected linkers conjugated to thalidomide-derived E3 ligase ligands demonstrated that short alkyl spacers—structurally analogous to the ethylenediamine core of tert-butyl N-(2-aminoethoxy)carbamate—achieved DC₅₀ values of 1–5 nM in IKZF1/3 degradation assays . In contrast, functionally equivalent PROTACs incorporating extended PEG linkers (≥4 ethylene glycol units) exhibited 10-fold reduced potency under identical assay conditions .

PROTAC Targeted Protein Degradation Linker Optimization

Superior Synthetic Efficiency vs. Phthalimido-Protected Aminooxy Precursors

The Boc-protected aminooxy synthetic route from Cbz-protected amino alcohols achieves 60–95% overall yield across a series of five aminooxy and N-alkylaminooxy amines, a class that includes the ethylenediamine-derived scaffold of tert-butyl N-(2-aminoethoxy)carbamate [1]. In contrast, phthalimido-protected aminooxy derivatives—a common alternative approach—suffer from reversible imide ring-opening when exposed to methanol, introducing a competing side reaction that reduces effective yield and complicates purification [2].

Bioconjugation Aminooxy Synthesis Protecting Group Strategy

Near-Quantitative Coupling Efficiency in Solid-Phase Peptide Synthesis with Boc-Aminooxyacetic Acid

When Boc-aminooxyacetic acid—a close structural analog differing from tert-butyl N-(2-aminoethoxy)carbamate only by the presence of a carboxylic acid instead of a terminal amine—was coupled to resin-bound peptides under optimized conditions, near-quantitative yields of aminooxy-functionalized peptides were achieved [1]. Critically, this optimization required avoidance of base-containing activation mixtures, which otherwise trigger N-overacylation side reactions and substantially reduce yield. The findings establish that Boc-protected aminooxy scaffolds, when coupled under appropriate conditions, can approach 100% incorporation efficiency in solid-phase synthesis [1].

Peptide Synthesis Glycobiology SPPS

Rapid Oxime Conjugation Kinetics Enable Time-Sensitive Bioconjugation Workflows

Aminooxy groups react chemoselectively with aldehydes and ketones to form stable oxime linkages under mild aqueous conditions [1]. Kinetic studies using aminooxy-functionalized fluorescence quenchers demonstrated that conjugation with aldehyde-modified DNA proceeds to completion in as little as five minutes under optimal conditions [2]. This rapid reaction rate is a class-level property of the aminooxy functionality that tert-butyl N-(2-aminoethoxy)carbamate delivers upon Boc deprotection.

Bioconjugation Oxime Ligation Click Chemistry

Commercial Purity Benchmark: 98% Specification with Controlled Storage Stability

Commercial suppliers of tert-butyl N-(2-aminoethoxy)carbamate specify minimum purity of 95–98% , with analytical characterization available via Certificate of Analysis upon request. Storage at 2–8°C in sealed, dry conditions is recommended to preserve Boc group integrity and prevent premature deprotection or hydrolysis . This purity level exceeds the 95% industry baseline for many custom-synthesized aminooxy building blocks, reducing the need for in-house purification prior to use.

Quality Control Procurement Purity Specification

Predicted pKa and Hydrophilicity Profile Favor Aqueous Bioconjugation Compatibility

Computational predictions indicate a pKa of 8.74 ± 0.10 for tert-butyl N-(2-aminoethoxy)carbamate and a LogP of 0.4014 . The LogP value below 0.5 indicates moderate hydrophilicity, while the pKa suggests the compound remains predominantly protonated at physiological pH (7.4). These properties support aqueous solubility and compatibility with biological buffers, distinguishing this compact scaffold from more hydrophobic, alkyl-extended aminooxy linkers that may require organic co-solvents for dissolution.

Physicochemical Properties Bioconjugation Aqueous Compatibility

High-Impact Research and Industrial Applications for tert-Butyl N-(2-aminoethoxy)carbamate


PROTAC Development Requiring Minimal Linker Steric Bulk

In targeted protein degradation, linker length and composition critically influence ternary complex geometry and degradation efficiency. The compact ethylenediamine core of tert-butyl N-(2-aminoethoxy)carbamate provides the minimal possible spacer between the aminooxy conjugation handle and subsequent attachment points. As established in Section 3, short alkyl linkers structurally analogous to this scaffold achieved 10-fold more potent degradation (DC₅₀ 1–5 nM) compared to PEG-extended alternatives . This compound is therefore optimal for PROTAC developers seeking to minimize linker-associated steric hindrance while retaining robust oxime ligation capability.

Chemoselective Peptide and Protein Modification via Oxime Ligation

The Boc-protected aminooxy group enables site-specific conjugation to aldehyde- or ketone-bearing biomolecules. Following Boc deprotection, the liberated aminooxy group forms stable oxime bonds with carbonyls in aqueous buffers within ≤5 minutes [1]. Near-quantitative coupling efficiency in solid-phase peptide synthesis has been demonstrated for Boc-aminooxy scaffolds [2], making this compound valuable for preparing glycoprobes, fluorophore-labeled peptides, and site-specifically modified proteins for structural biology and imaging applications.

Synthesis of N-Alkylaminooxy Amines for Glycoconjugate Chemistry

N-Alkylaminooxy derivatives react chemoselectively with native reducing sugars while preserving the biologically relevant cyclic conformations of the carbohydrate [3]. tert-Butyl N-(2-aminoethoxy)carbamate serves as a precursor for synthesizing such N-alkylaminooxy amines via the Boc-protected route described in Section 3, which proceeds in 60–95% overall yield [3]. These intermediates enable the construction of neoglycopeptides and glycoconjugates for vaccine development, glycan array fabrication, and cell-surface engineering.

ATRP Initiator Synthesis for Aminooxy-Terminated Polymers

Boc-protected aminooxy initiators for atom transfer radical polymerization (ATRP) enable synthesis of well-defined polymers with terminal aminooxy functionality. Complete removal of the Boc group is confirmed by ¹H NMR, and the resulting polymers form oxime bonds with aldehyde-functionalized surfaces or nanoparticles [4]. tert-Butyl N-(2-aminoethoxy)carbamate provides a minimal building block for constructing such initiators, enabling the preparation of aminooxy-terminated pNIPAAm, pHPMA, and other polymers for protein conjugation and stimuli-responsive materials.

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